2-(2-Butoxyphenyl)ethanol
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Overview
Description
2-(2-Butoxyphenyl)ethanol is an organic compound with the molecular formula C12H18O2. It is a colorless liquid that is often used in various chemical applications due to its unique properties. This compound is part of the phenyl ethanol family, which is known for its versatility in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Butoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-butoxybenzaldehyde with ethylene glycol in the presence of a catalyst. This reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming 2-(2-butoxyphenyl)acetaldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various aldehydes, ketones, and substituted phenyl ethanols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Butoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(2-Butoxyphenyl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: Similar in structure but lacks the phenyl group, making it less versatile in certain applications.
Phenoxyethanol: Contains a phenyl group but has different substituents, leading to distinct chemical properties and uses
Uniqueness
2-(2-Butoxyphenyl)ethanol is unique due to its combination of a butoxy group and a phenyl group, which imparts specific chemical properties that are valuable in both research and industrial applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest .
Properties
IUPAC Name |
2-(2-butoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-10-14-12-7-5-4-6-11(12)8-9-13/h4-7,13H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIQBRLSSIMLKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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